

physical and chemical properties of 2-Methylbenzyl isocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methylbenzyl isocyanate*

Cat. No.: *B1333484*

[Get Quote](#)

An In-depth Technical Guide to 2-Methylbenzyl Isocyanate

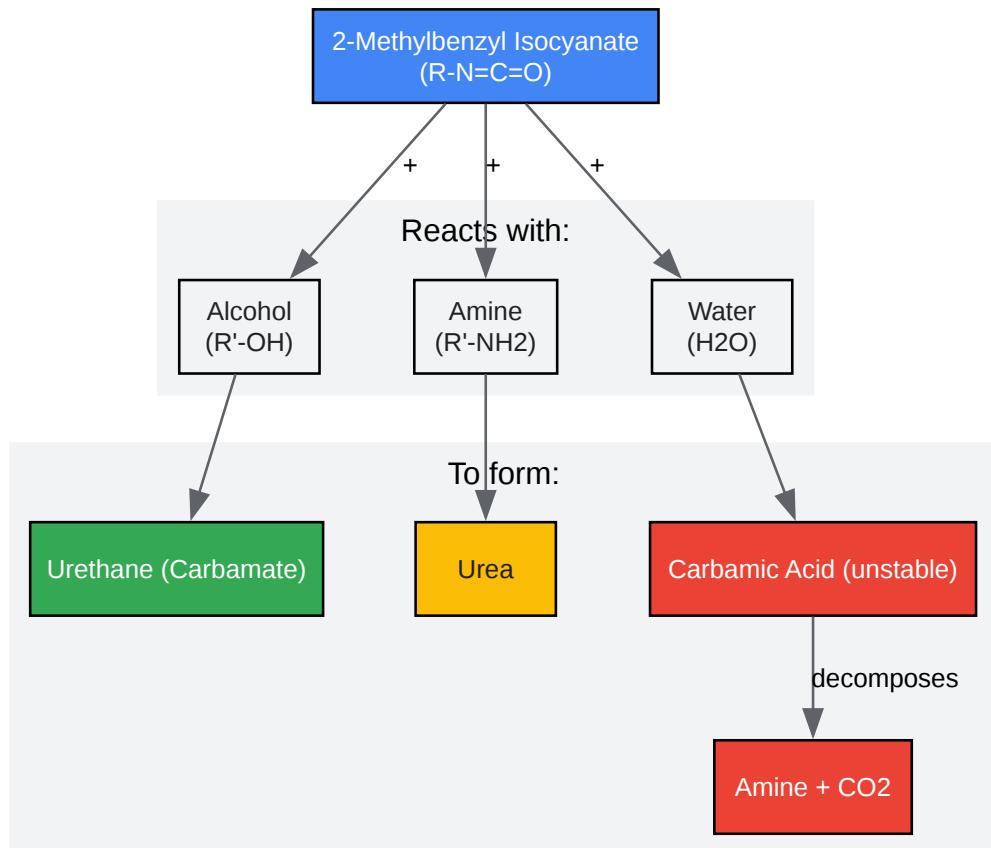
For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzyl isocyanate is an aromatic organic compound containing a reactive isocyanate functional group. Its structure, featuring a methyl-substituted benzene ring attached to an isocyanatomethyl group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in utilizing this versatile reagent.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **2-Methylbenzyl isocyanate** are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.


Core Identifiers and Properties

Property	Value
CAS Number	56651-58-2
Molecular Formula	C ₉ H ₉ NO
Molecular Weight	147.17 g/mol [1]
Appearance	Assumed to be a liquid, based on related isomers
Boiling Point	226 °C (lit.) [2] , 223.6 °C at 760 mmHg [3]
Density	1.059 g/mL at 25 °C (lit.) [2]
Refractive Index (n _{20/D})	1.528 (lit.) [2]
Flash Point	210 °F [2] , 65.6 °C [3]
Storage Temperature	2-8°C [2]

Chemical Reactivity

The isocyanate group (-N=C=O) is highly electrophilic and reacts with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis. Isocyanates are known to be moisture-sensitive and can react with water, alcohols, amines, and other nucleophilic reagents.[\[4\]](#)[\[5\]](#) These reactions are often exothermic and can be vigorous.[\[5\]](#) The compound is incompatible with acids, strong oxidizing agents, and strong bases.[\[6\]](#)

General Reactivity of 2-Methylbenzyl Isocyanate

[Click to download full resolution via product page](#)

General reactivity of the isocyanate group.

Experimental Protocols

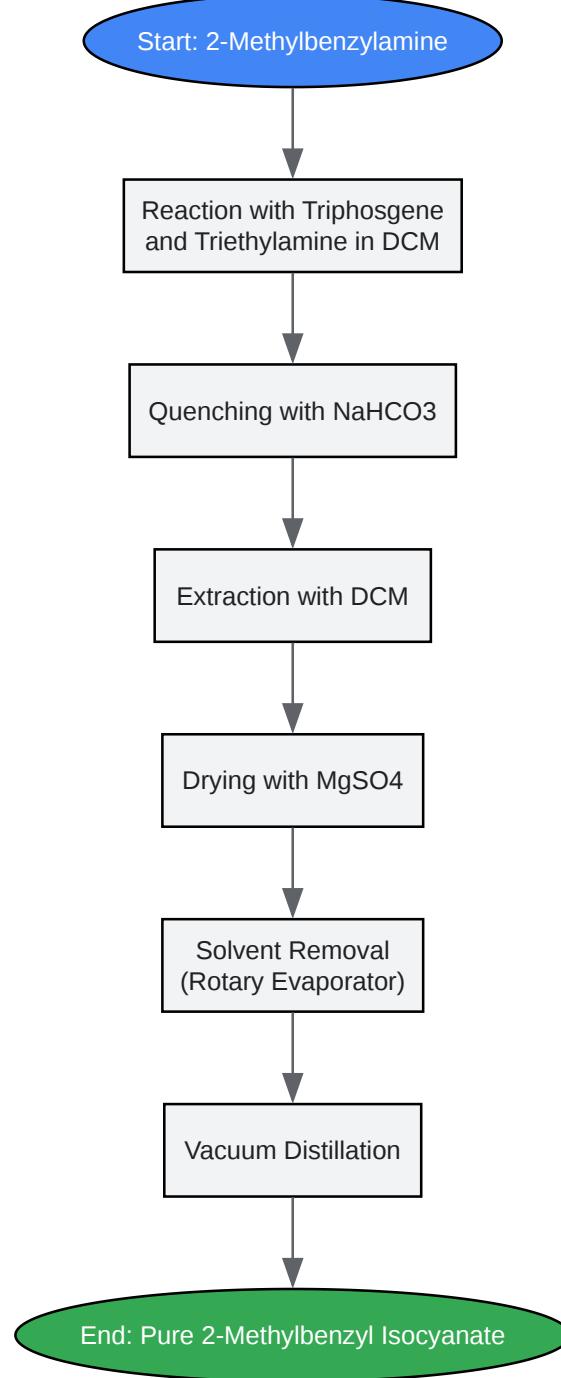
Detailed experimental procedures are essential for the safe and efficient handling and application of **2-Methylbenzyl isocyanate**. The following sections provide generalized protocols for its synthesis and analysis, based on established methods for similar compounds.

Synthesis of 2-Methylbenzyl Isocyanate

A common method for the synthesis of isocyanates is the phosgenation of the corresponding amine.^[4] However, due to the hazardous nature of phosgene, alternative methods using

phosgene surrogates like triphosgene are often preferred in a laboratory setting.[\[7\]](#) Another approach involves the dehydration of a formamide precursor. The following protocol is a plausible method for the synthesis of **2-Methylbenzyl isocyanate** from 2-methylbenzylamine.

Materials:


- 2-Methylbenzylamine
- Triphosgene
- Anhydrous dichloromethane (DCM)
- Triethylamine (Et_3N)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Magnesium sulfate (MgSO_4)
- Ice bath
- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Distillation apparatus (e.g., Kugelrohr)

Procedure:

- Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2-methylbenzylamine in anhydrous dichloromethane. The flask is cooled in an ice bath.

- **Addition of Triphosgene:** A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred amine solution under a nitrogen atmosphere.
- **Base Addition:** Following the addition of triphosgene, triethylamine is added dropwise to the reaction mixture. The reaction is stirred at 0°C for a specified period.
- **Work-up:** The reaction mixture is quenched by the addition of saturated aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- **Drying and Concentration:** The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation to yield pure **2-Methylbenzyl isocyanate.**

Synthesis Workflow for 2-Methylbenzyl Isocyanate

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **2-Methylbenzyl isocyanate**.

Analysis of 2-Methylbenzyl Isocyanate

The purity and identity of **2-Methylbenzyl isocyanate** can be determined using various analytical techniques. Spectroscopic methods and chromatography are commonly employed.

1. Spectroscopic Analysis:

- Infrared (IR) Spectroscopy: A characteristic strong absorption band for the isocyanate group ($-\text{N}=\text{C}=\text{O}$) is expected around $2250\text{-}2275\text{ cm}^{-1}$.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR will show characteristic peaks for the aromatic protons, the benzylic protons, and the methyl group protons.
 - ^{13}C NMR will show a characteristic peak for the isocyanate carbon around $120\text{-}130\text{ ppm}$.

2. Chromatographic Analysis:

- Gas Chromatography (GC): GC can be used to determine the purity of the compound. A suitable column (e.g., a non-polar or medium-polarity column) and temperature program should be selected. The compound can be detected using a flame ionization detector (FID) or a mass spectrometer (MS).
- High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment. Due to the reactivity of the isocyanate group, derivatization is often necessary before analysis. For instance, the isocyanate can be reacted with an alcohol to form a stable urethane, which can then be analyzed by reverse-phase HPLC with UV detection.

General GC-MS Protocol:

- Sample Preparation: Prepare a dilute solution of **2-Methylbenzyl isocyanate** in a suitable solvent (e.g., dichloromethane or hexane).
- Injection: Inject a small volume of the sample solution into the GC-MS instrument.
- Separation: The components of the sample are separated on the GC column based on their volatility and interaction with the stationary phase.

- **Detection:** The separated components are detected by the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification.
- **Data Analysis:** The resulting chromatogram and mass spectra are analyzed to determine the purity and confirm the identity of the compound.

Biological Activity and Applications

While specific information on the biological activity of **2-Methylbenzyl isocyanate** is limited in the public domain, its isomers, (R)-(+)- α -Methylbenzyl isocyanate and (S)-(-)- α -Methylbenzyl isocyanate, are utilized as chiral derivatizing agents and as intermediates in the synthesis of pharmaceuticals and agrochemicals.^{[8][9]} For instance, (R)-(+)- α -Methylbenzyl isocyanate is used in the synthesis of non-steroidal mineralocorticoid receptor antagonists and antiviral agents.^[10] The reactivity of the isocyanate group allows for its incorporation into a variety of molecular scaffolds, making it a potentially valuable building block in drug discovery and development.

Safety and Handling

Isocyanates are toxic and can cause respiratory irritation and sensitization.^[6] It is crucial to handle **2-Methylbenzyl isocyanate** in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.^[6] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.^[6]

This technical guide provides a foundational understanding of **2-Methylbenzyl isocyanate**. Researchers are encouraged to consult additional safety data sheets and relevant literature before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(+)-1-Phenylethyl isocyanate | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYLBENZYL ISOCYANATE CAS#: 56651-58-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Methylbenzyl isocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333484#physical-and-chemical-properties-of-2-methylbenzyl-isocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com